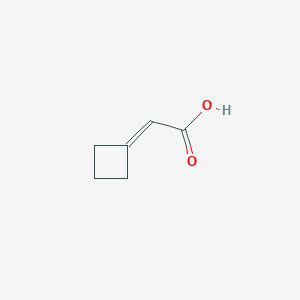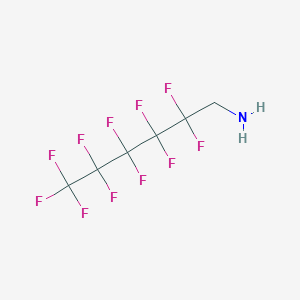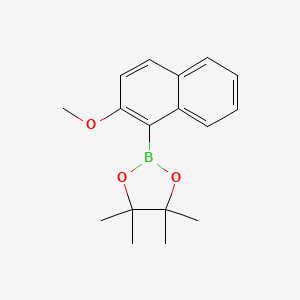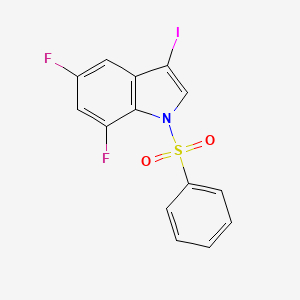
5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole
描述
5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis often begins with a commercially available indole derivative.
Fluorination: Introduction of fluorine atoms at the 5 and 7 positions can be achieved using electrophilic fluorination reagents such as Selectfluor.
Iodination: The 3-position iodination can be carried out using iodine or iodinating agents like N-iodosuccinimide (NIS).
Phenylsulfonylation: The phenylsulfonyl group can be introduced using phenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the phenylsulfonyl group.
Reduction: Reduction reactions could target the iodine substituent or the sulfonyl group.
Substitution: The fluorine and iodine atoms can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, nucleophilic substitution at the iodine position could yield various substituted indoles.
科学研究应用
5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible pharmaceutical applications due to its unique structure.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The phenylsulfonyl group could enhance binding affinity or selectivity for certain targets.
相似化合物的比较
Similar Compounds
5,7-Difluoroindole: Lacks the iodine and phenylsulfonyl groups.
3-Iodoindole: Lacks the fluorine and phenylsulfonyl groups.
1-Phenylsulfonylindole: Lacks the fluorine and iodine substituents.
Uniqueness
The combination of fluorine, iodine, and phenylsulfonyl groups in 5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its simpler analogs.
属性
IUPAC Name |
1-(benzenesulfonyl)-5,7-difluoro-3-iodoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2INO2S/c15-9-6-11-13(17)8-18(14(11)12(16)7-9)21(19,20)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJBTMPMUUCYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC(=C3)F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621501 | |
| Record name | 1-(Benzenesulfonyl)-5,7-difluoro-3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500139-01-5 | |
| Record name | 1-(Benzenesulfonyl)-5,7-difluoro-3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


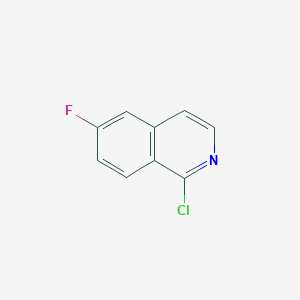

![Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1358104.png)

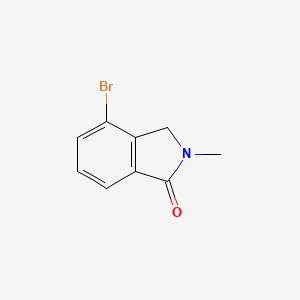

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)

